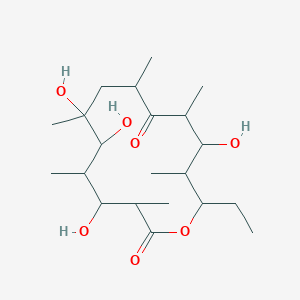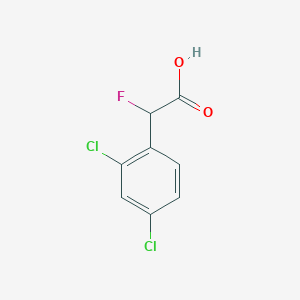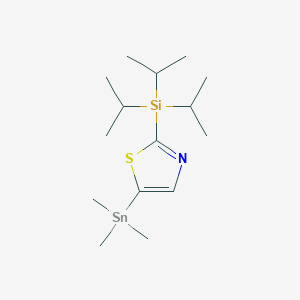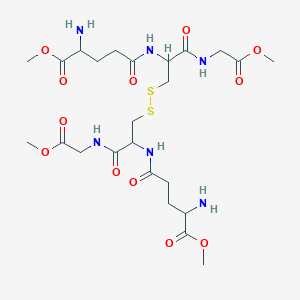
MalvoneA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Malvone A, also known as 5,6-Dihydroxy-3-methoxy-2-methyl-1,4-naphthalenedione, is a biochemical compound with the molecular formula C12H10O5 and a molecular weight of 234.20 g/mol . It is primarily used in proteomics research and is known for its unique chemical structure and properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Malvone A involves several steps, starting with the preparation of the naphthalenedione core. The reaction typically involves the use of methoxy and hydroxy substituents to achieve the desired structure. Specific reaction conditions, such as temperature and pH, are carefully controlled to ensure the correct formation of the compound.
Industrial Production Methods: While detailed industrial production methods for Malvone A are not widely documented, it is generally produced in research laboratories under controlled conditions. The process involves the use of high-purity reagents and advanced synthesis techniques to achieve the desired purity and yield.
化学反应分析
Types of Reactions: Malvone A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups such as hydroxyl and methoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions (OH-) or methoxide ions (CH3O-).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Malvone A with hydrogen peroxide can lead to the formation of various oxidized derivatives .
科学研究应用
Malvone A has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of naphthalenedione derivatives and their reactivity.
Biology: Malvone A is utilized in proteomics research to study protein interactions and functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the development of new materials and chemical processes
作用机制
The mechanism of action of Malvone A involves its interaction with various molecular targets and pathways. It is known to exert its effects through the modulation of oxidative stress pathways and the inhibition of specific enzymes involved in cellular processes. The exact molecular targets and pathways are still under investigation, but it is believed to interact with proteins and other biomolecules to exert its effects .
相似化合物的比较
Malvone A can be compared with other naphthalenedione derivatives, such as:
Juglone (5-hydroxy-1,4-naphthoquinone): Known for its antifungal and antibacterial properties.
Lawsone (2-hydroxy-1,4-naphthoquinone): Used in traditional medicine and as a dye.
Plumbagin (5-hydroxy-2-methyl-1,4-naphthoquinone): Exhibits anticancer and antimicrobial activities.
Uniqueness: Malvone A is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
分子式 |
C12H10O5 |
|---|---|
分子量 |
234.20 g/mol |
IUPAC 名称 |
5,8-dihydroxy-7-methoxy-6-methylnaphthalene-1,2-dione |
InChI |
InChI=1S/C12H10O5/c1-5-9(14)6-3-4-7(13)10(15)8(6)11(16)12(5)17-2/h3-4,14,16H,1-2H3 |
InChI 键 |
PHBDLNDEUKOZEQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=C(C(=C1OC)O)C(=O)C(=O)C=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



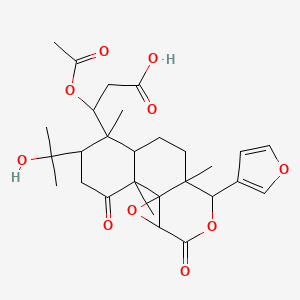
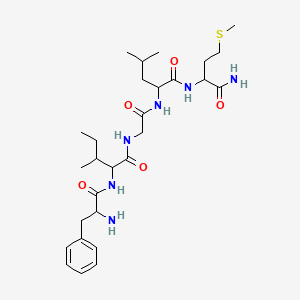


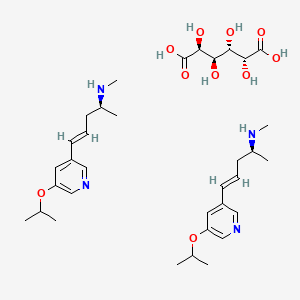
![methyl 4-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B12296121.png)

![1-[5-(2-Amino-thiazol-4-yl)-2,3-dihydro-indol-1-yl]-2-methyl-butan-1-one](/img/structure/B12296131.png)
![2,3,4,5-tetradeuterio-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid](/img/structure/B12296139.png)
